molecular formula C10H17N3S B13253663 3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine

3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine

Cat. No.: B13253663
M. Wt: 211.33 g/mol
InChI Key: GWDHIPVROCENHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a thioether linkage to a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine ring can interact with various biological receptors, modulating their function .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

3-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C10H17N3S/c1-13-6-5-12-10(13)14-8-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7-8H2,1H3

InChI Key

GWDHIPVROCENHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.